molecular formula C7H12O2 B13590540 rac-(1R,4R,5R)-6-oxabicyclo[3.2.1]octan-4-ol

rac-(1R,4R,5R)-6-oxabicyclo[3.2.1]octan-4-ol

Cat. No.: B13590540
M. Wt: 128.17 g/mol
InChI Key: KIWJJFPDXSOEEQ-FSDSQADBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,4R,5R)-6-oxabicyclo[321]octan-4-ol is a bicyclic organic compound that features an oxabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4R,5R)-6-oxabicyclo[3.2.1]octan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by hydrolysis to introduce the hydroxyl group at the desired position. The reaction conditions often require specific temperatures and catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,4R,5R)-6-oxabicyclo[3.2.1]octan-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

rac-(1R,4R,5R)-6-oxabicyclo[3.2.1]octan-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-(1R,4R,5R)-6-oxabicyclo[3.2.1]octan-4-ol exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R,5R)-bicyclo[3.2.1]octan-2-ol
  • rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one

Uniqueness

rac-(1R,4R,5R)-6-oxabicyclo[3.2.1]octan-4-ol is unique due to its specific stereochemistry and the presence of an oxabicyclo structure. This gives it distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(1R,4R,5R)-6-oxabicyclo[3.2.1]octan-4-ol

InChI

InChI=1S/C7H12O2/c8-6-2-1-5-3-7(6)9-4-5/h5-8H,1-4H2/t5-,6-,7-/m1/s1

InChI Key

KIWJJFPDXSOEEQ-FSDSQADBSA-N

Isomeric SMILES

C1C[C@H]([C@H]2C[C@@H]1CO2)O

Canonical SMILES

C1CC(C2CC1CO2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.